3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

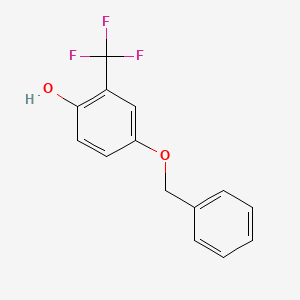

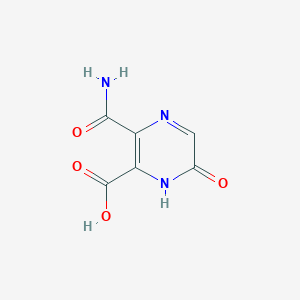

“3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C6H5N3O4 . It is also known as "3-carbamoyl-1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid" .

Molecular Structure Analysis

The molecular weight of “3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” is 183.12 . The exact mass is 183.028000 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” are not fully detailed in the search results. The compound has a molecular weight of 183.12 .

Applications De Recherche Scientifique

Bioconversion and Antimycobacterial Applications

Bioconversion for Antituberculous Agents

5-Hydroxypyrazine-2-carboxylic acid, a derivative of pyrazinecarboxylic acid, has been synthesized through bioconversion from 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This compound serves as a crucial building block for creating new antituberculous agents. The developed fermentation process for this bioconversion resulted in a high product concentration and an optimized isolation method, yielding a total product yield of 80% (Wieser, Heinzmann, & Kiener, 1997).

Antimycobacterial Drug Potential

A series of esters of 3-aminopyrazine-2-carboxylic acid, synthesized as potential antimycobacterial drugs, exhibited significant in vitro antimicrobial activity. The most active compound in this series was hexyl 3-aminopyrazine-2-carboxylate, showing notable antimycobacterial activity against M. tuberculosis H37Rv (Doležal et al., 2013).

Structural Chemistry and Supramolecular Assemblies

Hydrogen-Bonding Patterns

The noncovalent interactions in complexes formed by 2,3,5,6-tetramethylpyrazine with various acid ligands have been extensively analyzed. The study showcases how these interactions direct the assembly of supramolecular architectures, crucial for understanding the formation and stability of organic complexes (Wang et al., 2014).

Lanthanide-Organic Frameworks

Novel lanthanide-organic coordination polymeric networks have been generated using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These networks exhibit unique topologies and provide insights into the lanthanide contraction effect's role in directing the formation of such structures (Liu et al., 2009).

Propriétés

IUPAC Name |

3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOFEKDZTJAXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)

![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)